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Compound of Interest

Compound Name: GNF351

Cat. No.: B607703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and

mechanism of action of GNF351, a potent antagonist of the Aryl Hydrocarbon Receptor (AHR).

The information is compiled to support research and development efforts in fields where AHR

signaling is a key therapeutic target.

Core Chemical and Physical Properties
GNF351 is a synthetic, cell-permeable purine compound recognized for its high-affinity and

complete antagonism of the Aryl Hydrocarbon Receptor (AHR).[1] It was developed through

medicinal chemistry optimization of its predecessor, SR1, to create a potent AHR antagonist.[2]

Structural and Chemical Identity
Below is a summary of the key identifiers and structural information for GNF351.
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Property Value

IUPAC Name
N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-

methylpyridin-3-yl)-9H-purin-6-amine

Synonyms AhR Antagonist III

CAS Number 1227634-69-6

Molecular Formula C₂₄H₂₅N₇

Molecular Weight 411.50 g/mol

SMILES
CC(C)n1cnc2c1nc(nc2NCCC3=CNC4=CC=CC

=C43)c5cc(cn5)C

InChI Key ABXIUYMKZDZUDC-UHFFFAOYSA-N

Physicochemical Properties
GNF351 is typically supplied as an off-white to light yellow solid.[3] Its solubility and storage

recommendations are critical for experimental success.

Property Value

Physical Appearance Off-white to light yellow solid

Solubility DMSO: ≥ 30 mg/mL (72.9 mM)

Water: Insoluble

Ethanol: Insoluble

Storage (Solid) -20°C for up to 3 years

Storage (In Solvent) -80°C for up to 1 year

Mechanism of Action: AHR Antagonism
GNF351 functions as a "pure" and complete antagonist of the Aryl Hydrocarbon Receptor

(AHR).[4] It directly competes with endogenous and exogenous AHR ligands for binding to the

ligand-binding pocket of the receptor.[5] This competitive inhibition prevents the conformational
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changes required for AHR activation, subsequent nuclear translocation, and downstream gene

transcription.[6][7]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that remains in the cytoplasm in a complex

with chaperone proteins like Hsp90 in its inactive state.[6][8] Upon agonist binding, the

chaperones dissociate, and the ligand-AHR complex translocates to the nucleus. There, it

heterodimerizes with the AHR Nuclear Translocator (ARNT) and binds to Dioxin Response

Elements (DREs) in the promoter regions of target genes, initiating their transcription.[6][7]

GNF351 blocks this cascade at the initial step by preventing ligand binding.
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Figure 1. GNF351 antagonizes the AHR signaling pathway by preventing agonist binding.

Experimental Data
GNF351 has been characterized through various in vitro assays to determine its binding affinity

and functional antagonism.

Binding Affinity
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The inhibitory concentration (IC₅₀) of GNF351, which represents the concentration required to

inhibit 50% of the binding of a photoaffinity AHR ligand, has been determined.

Assay Type Ligand System IC₅₀

Ligand Competition

Binding
Photoaffinity Ligand

Humanized AHR in

mouse liver cytosol
62 nM[3][5][9][10]

Functional Antagonism
GNF351 effectively antagonizes AHR-mediated transcriptional activity in a dose-dependent

manner without exhibiting any partial agonist activity.

Assay Type Cell Line Agonist Endpoint Result

Luciferase

Reporter Assay

Human HepG2

40/6
TCDD (5 nM)

DRE-mediated

luciferase

expression

Dose-dependent

antagonism[2]

Luciferase

Reporter Assay
Murine H1L1.1c2 TCDD (2 nM)

DRE-mediated

luciferase

expression

Dose-dependent

antagonism[2]

Quantitative PCR
Human HepG2

40/6
TCDD (5 nM)

CYP1A1 mRNA

expression

Significant

reduction

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to

GNF351.

Ligand Competition Binding Assay
This assay is used to determine the relative binding affinity of a test compound (GNF351) by

measuring its ability to displace a labeled ligand from the AHR.
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Figure 2. Workflow for a competitive ligand binding assay to determine GNF351's IC₅₀.

Methodology:

Preparation: Prepare serial dilutions of GNF351. The AHR source (e.g., mouse liver cytosol

expressing humanized AHR) and a radiolabeled AHR ligand (e.g., [³H]TCDD) are also
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prepared.[11]

Incubation: The AHR preparation is incubated with a fixed concentration of the radiolabeled

ligand and varying concentrations of GNF351.

Separation: After incubation, the bound and free radioligand are separated. This can be

achieved using methods like hydroxyapatite (HAP) slurry which binds the AHR-ligand

complex.[11]

Quantification: The amount of radioactivity in the bound fraction is measured using a

scintillation counter.

Analysis: The percentage of specific binding of the radioligand is plotted against the

concentration of GNF351 to determine the IC₅₀ value.

DRE-Driven Luciferase Reporter Assay
This cell-based assay is used to quantify the functional antagonism of AHR-mediated gene

transcription by GNF351.
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Figure 3. Workflow for a DRE-driven luciferase reporter assay to assess GNF351's antagonist

activity.

Methodology:

Cell Culture: An AHR reporter cell line (e.g., HepG2 40/6, which contains a DRE-driven

luciferase reporter construct) is cultured and seeded into 96-well plates.[2][12]

Treatment: Cells are treated with various concentrations of GNF351, typically for a short pre-

incubation period, followed by the addition of a known AHR agonist like TCDD. Control wells

receive only the vehicle or the agonist.[12]

Incubation: The plate is incubated for a specific duration (e.g., 4 to 24 hours) to allow for

AHR activation and luciferase expression.[2]

Lysis and Measurement: The cells are lysed, and a luciferase assay reagent containing the

substrate is added. The resulting luminescence is measured using a luminometer.[12]

Analysis: The luminescence readings are normalized and plotted against the concentration

of GNF351 to determine the extent of antagonism.

Conclusion
GNF351 is a well-characterized, high-affinity AHR antagonist that serves as a critical tool for

investigating the physiological and pathological roles of the AHR signaling pathway. Its "pure"

antagonist profile, lacking any partial agonism, makes it an ideal candidate for studies requiring

complete blockade of AHR activity. The experimental protocols and data presented in this guide

provide a solid foundation for researchers to effectively utilize GNF351 in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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